5-(2-Bromophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Bromophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, a dimethoxybenzylidene moiety, and a triazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 4-amino-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the benzylidene moiety or the triazole ring.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution of the bromophenyl group can produce various substituted derivatives.
Scientific Research Applications
5-(2-Bromophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to cellular effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Chlorophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Methylphenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(2-Bromophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its ability to participate in substitution reactions and may contribute to its higher potency in biological applications.
Properties
Molecular Formula |
C17H15BrN4O2S |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4O2S/c1-23-12-8-7-11(15(9-12)24-2)10-19-22-16(20-21-17(22)25)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
ZWCCJOFYGDFMIH-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br)OC |
Origin of Product |
United States |
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